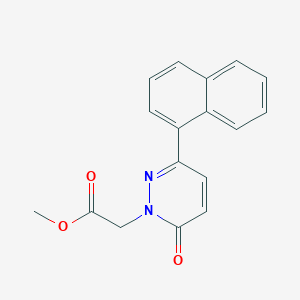

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is a complex organic compound that features a naphthalene ring fused to a pyridazinone moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate typically involves the reaction of 3-naphthalen-1-yl-6-oxopyridazine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Reactivity Profile

The compound exhibits diverse reactivity due to its ester group, pyridazine ring, and naphthalene substituent:

Hydrolysis

-

Mechanism : The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acids.

-

Conditions : Catalyzed by enzymes (e.g., lipases) or mineral acids/bases.

Oxidation/Reduction

-

Oxidation : The naphthalene moiety may undergo oxidation to form epoxides or quinones.

-

Reduction : The pyridazine ring could be reduced to form dihydropyridazines using agents like sodium borohydride.

Nucleophilic Substitution

-

Site : The pyridazine nitrogen may act as a leaving group under strong nucleophilic conditions.

-

Reagents : Grignard reagents or amines.

Reactivity Comparison

| Reaction Type | Key Features |

|---|---|

| Hydrolysis | Ester cleavage → carboxylic acid; pH-dependent rate. |

| Oxidation | Naphthalene → epoxide/quinone; requires strong oxidants (e.g., KMnO₄). |

| Reduction | Pyridazine → dihydropyridazine; H₂/Pd catalysts. |

Characterization Techniques

The compound’s structural and electronic properties are analyzed using:

Spectroscopic Analysis

-

FT-IR : Identifies functional groups (e.g., C=O stretch at ~1743 cm⁻¹ for esters) .

-

¹H/¹³C NMR : Confirms substitution patterns and aromatic regions (e.g., deshielded protons near electronegative groups) .

-

ESI-MS : Detects molecular ion peaks (e.g., [M+H]⁺ for molecular formula confirmation) .

Crystallographic Studies

-

X-ray Diffraction : Reveals dihedral angles and π-stacking interactions between naphthalene and pyridazine rings.

-

Hydrogen Bonding : Potential C—H- - - O interactions observed in crystal lattices .

Characterization Data

Medicinal Chemistry

-

Antimicrobial Agents : Pyridazinone derivatives often exhibit enzyme inhibition or antimicrobial activity .

-

Cancer Therapeutics : Potential for targeting kinases or DNA-binding proteins due to aromatic stacking motifs.

Materials Science

-

Organic Electronics : Naphthalene’s conjugated system may enhance charge transport in materials.

Application Insights

| Field | Basis for Application |

|---|---|

| Drug Discovery | Pyridazine’s biological activity; ester group for prodrug design . |

| Materials Design | π-π interactions for self-assembly or optoelectronic properties . |

Theoretical and Solvent Effects

Density functional theory (DFT) studies (e.g., B3LYP/6-311++G(d,p)) analyze:

-

Molecular Orbitals : Energy gaps between HOMO/LUMO influenced by solvent polarity .

-

Charge Distribution : Natural bond orbital (NBO) analysis in solvents like THF or benzene .

Solvent Reactivity Trends

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is primarily studied for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API). Its complex structure suggests possible interactions with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown inhibition against multiple cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .

In biological studies, this compound has been evaluated for its enzyme inhibition capabilities and receptor binding affinities. The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to diseases.

Mechanism of Action:

- Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity.

- Receptor Interaction: It may function as an agonist or antagonist at certain receptors, modulating cellular responses.

- Pathway Modulation: The compound influences various biochemical pathways, affecting cellular functions.

Mecanismo De Acción

The mechanism of action of Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate involves its interaction with specific molecular targets. The naphthalene and pyridazinone moieties can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate: Similar structure with an ethyl ester group instead of a methyl ester.

Methyl 2-(3-phenyl-6-oxopyridazin-1-yl)acetate: Similar structure with a phenyl group instead of a naphthalene ring.

Uniqueness

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is unique due to the presence of both naphthalene and pyridazinone moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets.

Actividad Biológica

Methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Molecular Formula : C22H18N4O2

Molecular Weight : 370.4 g/mol

IUPAC Name : 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate

Canonical SMILES : C1=CC=C2C(=C1)C=CC=C2C3=NN(C(=O)C=C3)CC(=O)NCC4=CC=CC=N4

The compound exhibits a complex structure that combines naphthalene and pyridazinone moieties, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyridazinone Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Attachment of the Naphthalene Ring : Palladium-catalyzed cross-coupling reactions are commonly used for this step.

- Acetylation : The final esterification step forms the acetate group, enhancing solubility and biological activity.

This compound has been studied for various biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in neurological studies. Inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.

Case Studies and Research Findings

Several studies have highlighted the biological potential of similar pyridazinone derivatives:

- Acetylcholinesterase Inhibition : A study identified novel pyridazinone derivatives that effectively inhibit AChE, suggesting that this compound could have similar effects .

- Antioxidant Properties : Research indicates that related compounds possess antioxidant activity, which is beneficial in mitigating oxidative stress-related conditions .

- Cancer Research : Compounds with similar structures have been investigated for their ability to modulate pathways involved in cancer cell proliferation, indicating potential therapeutic applications in oncology .

Comparative Biological Activity Table

Propiedades

IUPAC Name |

methyl 2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-22-17(21)11-19-16(20)10-9-15(18-19)14-8-4-6-12-5-2-3-7-13(12)14/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPAVWOCHKMJRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.